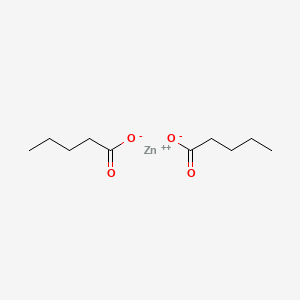

Zinc valerate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H10O2.Zn/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDAIZWUWHWZPQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)[O-].CCCCC(=O)[O-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

109-52-4 (Parent), 23713-49-7 (Parent) | |

| Record name | Zinc valerate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00890509 | |

| Record name | Pentanoic acid, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556-38-7 | |

| Record name | Zinc valerate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc divalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHJ036TQR0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Zinc Valerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of zinc valerate (Zn(C₅H₉O₂)₂), a zinc salt of valeric acid. This document details a common synthetic methodology, outlines key characterization techniques, and presents relevant data to support researchers in the fields of materials science and drug development. This compound's role as a precursor for zinc oxide nanoparticles and its potential applications in pharmaceutical formulations underscore the importance of understanding its fundamental properties.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound is through a metathesis reaction, also known as a salt precipitation reaction. This method involves the reaction of a soluble zinc salt, such as zinc chloride (ZnCl₂), with an alkali metal salt of valeric acid, typically sodium valerate (NaC₅H₉O₂). The less soluble this compound then precipitates from the aqueous solution.

Experimental Protocol:

Materials:

-

Valeric acid (C₅H₁₀O₂)

-

Sodium hydroxide (NaOH)

-

Zinc chloride (ZnCl₂)

-

Ethanol

-

Deionized water

-

Acetone

Procedure:

-

Preparation of Sodium Valerate:

-

Dissolve a specific molar amount of valeric acid in ethanol (e.g., 5.0 mmol in 50 mL).

-

To this solution, add an equimolar amount of aqueous sodium hydroxide solution (e.g., 5.0 mmol in a 1.0 M solution) dropwise while stirring. This reaction forms the sodium valerate precursor.

-

-

Precipitation of this compound:

-

In a separate flask, dissolve an excess of zinc chloride in deionized water (e.g., 50 mL).

-

Heat the sodium valerate solution to approximately 70°C.

-

Add the zinc chloride solution to the heated sodium valerate solution. A flocculent white precipitate of this compound will form immediately.[1]

-

Continue heating the mixture at 70°C for 30-60 minutes to ensure complete reaction.[1] Refluxing temperatures in the range of 60–80°C are commonly reported for such reactions in ethanol or aqueous media.[1]

-

-

Isolation and Purification:

-

Filter the precipitate using a suitable filtration apparatus.

-

Wash the collected solid sequentially with deionized water, ethanol, methanol, and acetone to remove any unreacted starting materials and byproducts.[1]

-

Dry the purified this compound overnight at 40°C.[1]

-

For higher purity, the dried product can be recrystallized from ethanol.[1]

-

Diagram of the Synthesis Workflow:

References

An In-depth Technical Guide to the Chemical Properties of Zinc Pentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc pentanoate, also known as zinc valerate, is a zinc salt of pentanoic acid. As a metal carboxylate, it possesses properties that make it a subject of interest in various chemical and biomedical fields. This technical guide provides a comprehensive overview of the core chemical properties of zinc pentanoate, detailed experimental protocols for its characterization, and an exploration of its potential applications, particularly in the realm of drug development.

Core Chemical Properties

Zinc pentanoate is a white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₄Zn | --INVALID-LINK-- |

| Molecular Weight | 267.63 g/mol | --INVALID-LINK-- |

| CAS Number | 556-38-7 | --INVALID-LINK-- |

| Appearance | White crystalline solid | General knowledge |

| Melting Point | 152.35 °C (425.5 K) | --INVALID-LINK-- |

| Boiling Point | 185.3 °C (estimated) | The Good Scents Company |

| Solubility in Water | 1.43 x 10⁴ mg/L at 25 °C (experimental) | The Good Scents Company |

| Crystal System | Monoclinic | --INVALID-LINK-- |

| Space Group | P2₁/a | --INVALID-LINK-- |

Crystal Structure and Reactivity

Crystal Structure: Anhydrous zinc(II) pentanoate exists as a three-dimensional polymeric layered network. In this structure, each zinc(II) ion is tetrahedrally coordinated by oxygen atoms from four different pentanoate ligands. The pentanoate groups act as bridging ligands in a syn-anti arrangement, connecting two tetrahedral zinc ions. The hydrocarbon chains of the pentanoate ligands are in a fully extended all-trans conformation, arranged in a tail-to-tail double bilayer.

Reactivity: The reactivity of zinc pentanoate is characteristic of metal carboxylates.

-

Reaction with Acids: Like other carboxylate salts, zinc pentanoate is expected to react with strong acids to protonate the pentanoate anion, forming pentanoic acid and the corresponding zinc salt of the strong acid. For instance: Zn(C₅H₉O₂)₂ + 2HCl → ZnCl₂ + 2C₅H₁₀O₂

-

Reaction with Bases: Zinc is an amphoteric metal, meaning it can react with both acids and strong bases.[1][2][3][4] In the presence of a strong base, such as sodium hydroxide, zinc pentanoate may form zincates.[1]

-

Thermal Decomposition: While specific studies on the thermal decomposition of zinc pentanoate are not abundant, the thermal behavior of other zinc carboxylates, such as zinc acetate, suggests that upon heating, it will likely decompose to form zinc oxide, with the release of organic decomposition products.[5][6][7][8] The decomposition of zinc acetate, for example, proceeds with the release of acetic acid, acetone, and carbon dioxide.[5]

-

Catalytic Activity: Zinc compounds, particularly zinc carboxylates, are known to act as catalysts in various organic reactions.[9][10][11][12] Their Lewis acidic nature allows them to catalyze reactions such as esterification, condensation, and the polymerization of epoxides.[9][13] Zinc carboxylate derivatives are specifically used as catalysts for the copolymerization of carbon dioxide and epoxy compounds.[13]

Experimental Protocols

Synthesis of Zinc Pentanoate Crystals

A common method for synthesizing single crystals of zinc(II) pentanoate involves the reaction of zinc oxide with an excess of n-pentanoic acid in an ethanol solvent.

Workflow for Synthesis and Crystallization:

Caption: Workflow for the synthesis and crystallization of zinc pentanoate.

Characterization Techniques

A multi-technique approach is essential for the thorough characterization of zinc pentanoate.

Experimental Workflow for Characterization:

Caption: A typical experimental workflow for the characterization of zinc pentanoate.

Potential Applications in Drug Development

While direct applications of zinc pentanoate in drug delivery are not yet widely established, its chemical properties suggest several potential avenues for exploration. The lipophilic nature of the pentanoate chains could enhance the transport of the zinc ion across biological membranes.

Zinc in Cellular Signaling

Zinc is a crucial element in numerous biological processes, acting as a structural component of many proteins and as a signaling molecule.[14][15][16][17] The concept of "zinc signals" refers to the transient changes in intracellular zinc concentrations that modulate various signaling pathways.[16]

Simplified Overview of Zinc's Role in Cellular Signaling:

Caption: A simplified diagram illustrating the role of zinc as an intracellular second messenger.

Given that zinc pentanoate can deliver zinc ions, its potential to modulate these signaling pathways is an area ripe for investigation. The controlled release of zinc from a lipophilic carrier like pentanoate could offer a novel approach to influencing cellular processes where zinc signaling plays a key role.

Conclusion

Zinc pentanoate is a well-defined chemical compound with interesting structural and reactive properties. While its primary applications have been in areas such as catalysis, its potential in the biomedical field, particularly in drug delivery and the modulation of zinc-dependent signaling pathways, warrants further investigation. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the multifaceted nature of this compound. As our understanding of the intricate roles of zinc in biology deepens, compounds like zinc pentanoate may emerge as valuable tools for therapeutic intervention.

References

- 1. WebElements Periodic Table » Zinc » reactions of elements [webelements.com]

- 2. brainly.in [brainly.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The reaction between hydrochloric acid and zinc | MEL Chemistry [melscience.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Simple Zinc Catalyst for Carbamate Synthesis Directly from CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alfachemic.com [alfachemic.com]

- 14. [PDF] The emerging role of zinc transporters in cellular homeostasis and cancer | Semantic Scholar [semanticscholar.org]

- 15. The emerging role of zinc transporters in cellular homeostasis and cancer [scholarworks.indianapolis.iu.edu]

- 16. Zinc in Cellular Regulation: The Nature and Significance of “Zinc Signals” - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cellular zinc metabolism and zinc signaling: from biological functions to diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of Zinc Valerate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the synthesis, characterization, and structural properties of zinc valerate, drawing upon established analytical techniques and comparisons with analogous zinc carboxylates. While a definitive single-crystal X-ray structure of this compound is not widely reported in publicly accessible literature, this document outlines the expected structural features and the experimental workflows to elucidate them.

Introduction

This compound, the zinc salt of pentanoic acid, is a metal carboxylate with applications ranging from a precursor for advanced materials to a component in pharmaceutical formulations.[1] The valerate ligand, with its five-carbon chain, imparts specific properties such as solubility and steric hindrance compared to shorter-chain carboxylates.[1] Understanding the crystal structure and coordination chemistry of this compound is crucial for controlling its physical and chemical properties in various applications.

This document details the common synthetic routes to obtain this compound and the analytical techniques used for its structural characterization, including spectroscopic and thermal methods. It also infers the likely coordination environment of the zinc center based on the extensive research on other zinc carboxylates.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily through metathesis reactions or direct acid-base neutralization.

2.1 Metathesis Reaction: This is a common and efficient method involving the reaction of a soluble zinc salt, such as zinc chloride (ZnCl₂), with an alkali metal salt of valeric acid, typically sodium valerate (C₅H₉COONa). The less soluble this compound precipitates from the aqueous solution.[1]

2.2 Direct Reaction: This method involves the direct neutralization reaction between a zinc source, such as zinc oxide (ZnO), and valeric acid. The reaction proceeds as follows: ZnO + 2C₄H₉COOH → Zn(C₄H₉COO)₂ + H₂O[1]

The choice of synthetic route can influence the purity and crystallinity of the final product.

Structural Characterization

3.1 Coordination Chemistry: The carboxylate group of the valerate ligand can coordinate to the zinc(II) ion in several modes, including monodentate, bidentate chelating, and bidentate bridging fashions.[2][3] In many zinc carboxylates, the zinc ions adopt a tetrahedral or octahedral coordination geometry.[4] It is highly probable that this compound forms a coordination polymer, where the valerate ligands bridge zinc centers to create one-, two-, or three-dimensional networks.[2][5] The flexible five-carbon chain of the valerate ligand can influence the packing of these polymeric structures.[1]

3.2 Powder X-ray Diffraction (PXRD): PXRD is an essential technique to assess the crystallinity, phase purity, and to obtain the diffraction pattern of a polycrystalline sample of this compound.[1] The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline phase. While it does not provide the detailed atomic arrangement of a single-crystal study, it is crucial for confirming the formation of the desired product and for identifying any crystalline impurities.[1]

3.3 Spectroscopic Analysis: Vibrational and nuclear magnetic resonance spectroscopy are powerful tools for probing the local coordination environment of the valerate ligand.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the coordination mode of the carboxylate group. The key diagnostic peaks are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. The separation between these two frequencies (Δν) is indicative of the coordination mode.[1]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the proton environment of the valerate ligand upon coordination to the zinc ion. The chemical shifts of the protons on the alkyl chain are influenced by their proximity to the carboxylate group, with the α-protons being the most deshielded.[1]

Data Presentation: Spectroscopic Data

| Technique | Parameter | Expected Observation for this compound |

| FTIR | Asymmetric COO⁻ Stretch (νₐₛ) | ~1550 - 1610 cm⁻¹ |

| Symmetric COO⁻ Stretch (νₛ) | ~1400 - 1440 cm⁻¹ | |

| Frequency Separation (Δν) | Δν = νₐₛ - νₛ (indicative of coordination mode) | |

| ¹H NMR | α-CH₂ Protons | Most deshielded signal (downfield) |

| β, γ, δ-CH₂ Protons | Signals at progressively lower chemical shifts | |

| Terminal CH₃ Protons | Most shielded signal (upfield) |

Note: The exact values can vary depending on the specific coordination environment and crystal packing.

Thermal Analysis

Thermogravimetric analysis (TGA) is employed to study the thermal stability and decomposition of this compound. The thermal decomposition of this compound is an important area of research, particularly as a route to synthesize zinc oxide (ZnO) nanoparticles.[1] The process is typically exothermic and begins at around 160°C.[1]

Data Presentation: Thermal Decomposition Data

| Parameter | Temperature Range | Associated Event |

| Onset of Decomposition | ~160°C | Initial breakdown of the this compound structure |

| Primary Decomposition | 160 - 400°C | Major mass loss corresponding to the degradation of the organic valerate ligands |

| Final Residue | > 400°C | Stable residue of zinc oxide (ZnO) |

Note: These temperature ranges can be influenced by the heating rate and the atmosphere (e.g., air or inert gas).

Experimental Protocols

5.1 Synthesis of this compound via Metathesis:

-

Preparation of Sodium Valerate: Dissolve valeric acid in ethanol. Add an equimolar amount of sodium hydroxide solution while stirring at an elevated temperature (e.g., 70°C).[1]

-

Reaction: Prepare an aqueous solution of zinc chloride. Add the aqueous solution of sodium valerate dropwise to the zinc chloride solution under constant stirring.

-

Isolation: A white precipitate of this compound will form. Isolate the solid by filtration.

-

Purification: Wash the precipitate with deionized water to remove any soluble impurities, followed by a solvent like ethanol.

-

Drying: Dry the purified this compound in a vacuum oven at a moderate temperature.

5.2 Powder X-ray Diffraction (PXRD) Analysis:

-

Sample Preparation: Finely grind the dried this compound sample to ensure random orientation of the crystallites.

-

Instrumentation: Use a powder diffractometer with a monochromatic X-ray source (commonly Cu Kα).

-

Data Collection: Scan the sample over a range of 2θ angles (e.g., 5° to 80°) with a defined step size and collection time per step.

-

Data Analysis: Analyze the resulting diffractogram to identify the positions and intensities of the diffraction peaks.

5.3 FTIR Spectroscopy:

-

Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the this compound powder directly on the ATR crystal.

-

Data Collection: Record the infrared spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands for the carboxylate group and the alkyl chain.

5.4 Thermogravimetric Analysis (TGA):

-

Instrumentation: Use a calibrated thermogravimetric analyzer.

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into an inert sample pan (e.g., alumina).

-

Experimental Conditions: Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: Plot the sample mass as a function of temperature. Determine the onset of decomposition and the temperature ranges for mass loss events.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Possible coordination modes of the valerate ligand to zinc(II) ions.

Conclusion

While a definitive single-crystal structure of this compound remains to be reported in widely accessible literature, a comprehensive structural analysis can be conducted through a combination of synthesis, powder X-ray diffraction, spectroscopic techniques (FTIR and NMR), and thermal analysis. The expected structural features involve coordination polymers with the valerate ligand likely acting as a bridging ligand between zinc centers. The detailed experimental protocols and expected data presented in this guide provide a solid foundation for researchers to synthesize and characterize this compound, paving the way for its application in various scientific and industrial fields. A full single-crystal X-ray diffraction study would be a valuable contribution to fully elucidate its three-dimensional structure.

References

CAS number 556-38-7 properties and hazards

An In-Depth Technical Guide to Guanfacine Hydrochloride (CAS RN: 29110-48-3) for Researchers and Drug Development Professionals

Abstract

Guanfacine hydrochloride, a selective α2A-adrenergic receptor agonist, has transitioned from a primary treatment for hypertension to a key non-stimulant therapy for Attention-Deficit/Hyperactivity Disorder (ADHD). This guide provides a comprehensive overview of its chemical properties, pharmacodynamics, pharmacokinetics, and associated hazards. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its core signaling pathway, offering a critical resource for researchers and professionals in drug development.

Chemical and Physical Properties

Guanfacine hydrochloride is the salt form of guanfacine, a centrally acting α2A-adrenergic agonist.[1] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | N-Amidino-2-(2,6-dichlorophenyl) acetamide monohydrochloride | [2] |

| CAS Number | 29110-48-3 | [3] |

| Molecular Formula | C₉H₁₀Cl₃N₃O | [3] |

| Molecular Weight | 282.55 g/mol | [1][2] |

| Appearance | White to off-white powder | [2] |

| Solubility | Sparingly soluble in water and alcohol; slightly soluble in acetone | [2] |

| Protein Binding | Approximately 70% | [2] |

| Volume of Distribution | 6.3 L/kg | [2] |

Pharmacodynamics and Mechanism of Action

Guanfacine's therapeutic effects are primarily mediated through its selective agonism of the α2A-adrenergic receptor subtype.[4] This selectivity distinguishes it from less specific α2-agonists like clonidine.[5][6]

Mechanism in ADHD

In the prefrontal cortex (PFC), an area crucial for executive functions like attention and impulse control, guanfacine stimulates postsynaptic α2A-adrenergic receptors on the dendritic spines of pyramidal neurons.[4][7][8] This activation triggers a G-protein coupled signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[4] The reduction in cAMP closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which strengthens the connectivity and signaling of PFC networks.[4][6] This enhanced neuronal firing improves the regulation of attention, working memory, and impulse control, which are core executive functions impaired in ADHD.[4][7]

Mechanism in Hypertension

By stimulating central α2A-adrenergic receptors in the brain's vasomotor center, guanfacine reduces sympathetic nerve impulses to the heart and blood vessels.[2][4] This results in a decrease in peripheral vascular resistance and a slight reduction in heart rate, ultimately lowering blood pressure.[2][5][7]

Caption: Guanfacine's α2A-Adrenergic Receptor Signaling Pathway in the PFC.

Experimental Protocols

Synthesis of Guanfacine Hydrochloride

Several synthetic routes for guanfacine hydrochloride have been documented. A common method proceeds from 2,6-dichlorophenylacetonitrile.[9][10][11]

Workflow:

Caption: A common synthetic route for Guanfacine hydrochloride.

Methodology:

-

Alcoholysis: 2,6-dichlorophenylacetonitrile is dissolved in methanol, and concentrated sulfuric acid is added. The mixture is heated to facilitate alcoholysis, yielding methyl 2,6-dichlorophenylacetate.[10][11]

-

Guanidination: The resulting ester is then added to a solution of guanidine in isopropanol. The mixture is stirred at room temperature, leading to the precipitation of crude guanfacine.[9][10]

-

Salt Formation and Purification: The crude guanfacine is suspended in isopropanol, and the pH is adjusted to 1-2 with a solution of hydrochloric acid in ethanol.[9][10] The resulting guanfacine hydrochloride is then purified, often by recrystallization from 95% ethanol, to yield the final product.[9]

Assay for Guanfacine Hydrochloride (USP Method)

The United States Pharmacopeia (USP) provides a standardized High-Performance Liquid Chromatography (HPLC) method for the assay of Guanfacine Hydrochloride.[12]

Materials and Solutions:

-

Mobile Phase: A filtered and degassed mixture of a buffer solution (monobasic potassium phosphate in water, adjusted to pH 3.0 with dilute phosphoric acid and triethylamine) and acetonitrile (79:21).[12]

-

Standard Preparation: A solution of USP Guanfacine Hydrochloride Reference Standard (RS) in a mixture of acetonitrile and water (3:1) to a known concentration of about 1 mg/mL, followed by dilution with the Mobile Phase.[12]

-

Assay Preparation: An accurately weighed quantity of the Guanfacine Hydrochloride sample is dissolved in an acetonitrile/water mixture (3:1) and subsequently diluted with the Mobile Phase to a comparable concentration as the Standard Preparation.[12]

Chromatographic System:

-

Apparatus: A liquid chromatograph equipped with a 220-nm detector.[12]

-

Column: 4.6-mm × 15-cm column containing L1 packing.[12]

-

Flow Rate: Approximately 1 mL per minute.[12]

Procedure:

-

Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.

-

Record the chromatograms and measure the peak responses.

-

Calculate the quantity of guanfacine hydrochloride in the portion of the sample taken by comparing the peak response from the Assay preparation to that of the Standard preparation.

Hazards and Safety

GHS Classification and Precautionary Statements

Guanfacine hydrochloride is classified as acutely toxic if swallowed (Category 3).[3]

-

Hazard Statement: H301: Toxic if swallowed.[3]

-

Precautionary Statements:

Handling and Personal Protection

Standard laboratory safety protocols should be strictly followed.

-

Engineering Controls: Use only in areas with appropriate exhaust ventilation. Ensure an eyewash station and safety shower are accessible.[3][14]

-

Personal Protective Equipment (PPE):

-

Safe Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[14]

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[14]

-

If on Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor.[14]

-

If in Eyes: Rinse with pure water for at least 15 minutes. Consult a doctor.[14]

-

If Inhaled: Move the person into fresh air. If breathing is difficult, call a physician.[14]

Toxicological Information

The primary adverse effects of guanfacine are extensions of its pharmacological action.

-

Common Side Effects: Dry mouth, somnolence/sedation, dizziness, fatigue, headache, and nausea are commonly reported.[2] Sedative effects are dose-related and can be additive with other central nervous system depressants.[2]

-

Cardiovascular: Hypotension, bradycardia, and syncope can occur.[15]

-

Special Populations: Safety and effectiveness in pediatric patients under 12 have not been fully demonstrated. Caution is advised in patients with severe coronary insufficiency, recent myocardial infarction, cerebrovascular disease, or chronic renal or hepatic failure.[2]

Conclusion

Guanfacine hydrochloride is a well-characterized selective α2A-adrenergic receptor agonist with established therapeutic roles in ADHD and hypertension. Its mechanism of action, centered on the modulation of prefrontal cortex signaling, provides a clear rationale for its efficacy in treating disorders of executive function. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its continued study and development in the pharmaceutical sciences.

References

- 1. Guanfacine Hydrochloride | C9H10Cl3N3O | CID 71401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. droracle.ai [droracle.ai]

- 6. Guanfacine - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Guanfacine hydrochloride? [synapse.patsnap.com]

- 8. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Preparation methods of guanfacine hydrochloride [yacooscience.com]

- 11. benchchem.com [benchchem.com]

- 12. ftp.uspbpep.com [ftp.uspbpep.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. cleanchemlab.com [cleanchemlab.com]

- 15. Guanfacine | C9H9Cl2N3O | CID 3519 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of Zinc Valerate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of zinc valerate in various organic solvents. Due to a scarcity of published quantitative data, this document focuses on compiling available qualitative and semi-quantitative information, outlining a detailed experimental protocol for accurate solubility determination, and contextualizing the compound's relevance through a plausible signaling pathway influenced by zinc ions. This guide is intended to be a foundational resource for researchers and professionals working with this compound in pharmaceutical and materials science applications.

Introduction

This compound, the zinc salt of pentanoic acid, is a metal carboxylate with applications ranging from a precursor for advanced materials to a potential additive in pharmaceutical formulations.[1] Its solubility in organic solvents is a critical physicochemical property that governs its utility in synthesis, formulation, and biological applications. The valerate ligand, with its five-carbon chain, imparts a degree of lipophilicity that influences its solubility profile compared to shorter-chain zinc carboxylates.[2] Understanding and accurately quantifying this solubility is essential for process optimization, dosage form development, and predicting bioavailability.

Solubility Profile of this compound

Qualitative Solubility:

This compound is generally described as being soluble in polar, oxygenated organic solvents and less soluble in non-polar and aqueous media.

-

Freely Soluble: Alcohol, Ether.[3]

-

Soluble: Oxygenated solvents.[3]

-

Slightly Soluble: Carbon tetrachloride.[3]

Quantitative Solubility Data:

The available quantitative data is limited. It is crucial for researchers to determine the solubility in their specific solvent system and temperature conditions experimentally.

| Solvent | Temperature (°C) | Solubility | Unit | Citation | Notes |

| Water | 25 | 24,000 | mg/L | [3] | |

| Water | 25 | 14,300 | mg/L | [5] | Experimental value. |

| Water | Not Specified | ~1.43 | g/100mL | [4] | Calculated from "1g soluble in 70mL H2O". |

| Alcohol | Not Specified | ~4.55 | g/100mL | [4] | Calculated from "1g soluble in 22mL alcohol". The specific alcohol is not mentioned. |

Note: The discrepancies in the reported aqueous solubility values highlight the importance of experimental verification.

For context, a study on zinc stearate (a much longer-chain zinc carboxylate) found its solubility to be less than 1 g/L at 30.6°C in acetone, acetonitrile, methanol, ethanol, toluene, and dimethylformamide (DMF).[6] This suggests that this compound, with its shorter alkyl chain, is likely to be more soluble in these solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent, adapted from established protocols for metal carboxylates.[7][8]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Sealed glass vials

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)

-

High-Performance Liquid Chromatography (HPLC) system (optional, for quantification of the valerate anion)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a sealed glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation is reached.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to rest at the set temperature for at least 2 hours to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. For accuracy, immediately filter the aliquot using a syringe filter compatible with the organic solvent. This step is critical to remove any suspended microparticles.

-

-

Quantification of Zinc Concentration:

-

Sample Preparation: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument. A series of dilutions may be necessary.

-

Calibration: Prepare a series of standard solutions of known zinc concentrations in the same organic solvent.

-

Analysis: Analyze the diluted sample and the standard solutions using AAS or ICP-OES to determine the concentration of zinc in the saturated solution. The instrument measures the atomic absorption or emission of zinc, providing a precise quantification of the metal ion concentration.

-

Alternative Analysis: The concentration can also be determined by quantifying the valerate anion using a suitably developed HPLC method.[9][10]

-

-

Calculation of Solubility:

-

Calculate the concentration of zinc in the original saturated solution by accounting for the dilution factor.

-

Convert the zinc concentration to the concentration of this compound using their respective molecular weights (Molecular Weight of this compound: 267.64 g/mol ; Atomic Weight of Zinc: 65.38 g/mol ).

-

Express the solubility in the desired units, such as g/100 mL or mol/L.

-

Visualization of Methodologies and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

Plausible Signaling Pathway Modulation by Zinc

While specific signaling pathways for this compound are not defined, the dissociation of the compound releases zinc ions (Zn²⁺), which are known to act as signaling molecules. Increased intracellular zinc can modulate various pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade, which is crucial for cell proliferation, differentiation, and apoptosis.

Caption: Modulation of the MAPK signaling cascade by intracellular zinc.

Conclusion

The solubility of this compound in organic solvents is a key parameter for its application in diverse fields. This guide consolidates the limited available data, provides a robust experimental protocol for its precise determination, and visualizes a relevant biological pathway. It is evident that further quantitative studies are necessary to build a comprehensive solubility database for this compound across a range of solvents and temperatures. The methodologies and information presented herein serve as a valuable starting point for researchers and drug development professionals, enabling more informed decisions in experimental design and formulation development.

References

- 1. This compound | 556-38-7 | Benchchem [benchchem.com]

- 2. 354. The solubility of zinc soaps in organic solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 556-38-7 [amp.chemicalbook.com]

- 4. 354. The solubility of zinc soaps in organic solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. Green Analytical Approach for the Determination of Zinc in Pharmaceutical Product Using Natural Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. helixchrom.com [helixchrom.com]

- 10. Development and Validation of a Method for Trace Level Zinc Quantification in Pharmaceutical Zinc Supplements Using a Carboxyl Functional Group Packed Column and Refractive Index Detector - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Zinc Valerate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the characterization of zinc valerate compounds. This compound, a zinc salt of pentanoic acid, finds applications in various fields, and a thorough understanding of its structural and electronic properties is crucial for its effective utilization. This document details the principles and experimental protocols for Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), Raman, and Mass Spectrometry (MS) analysis of this compound. Quantitative spectroscopic data are summarized in structured tables for comparative analysis. Furthermore, this guide presents diagrams generated using Graphviz to illustrate experimental workflows and the logical interpretation of spectroscopic data for structural elucidation.

Introduction

This compound, with the chemical formula Zn(C₅H₉O₂)₂, is a metal carboxylate that has garnered interest due to its diverse applications, including its use as a precursor for the synthesis of zinc oxide nanoparticles and its role in the degradation of oil paintings.[1] The coordination between the zinc cation and the valerate ligand dictates the compound's physical and chemical properties. Spectroscopic methods are indispensable tools for elucidating the molecular structure, coordination modes, and purity of this compound. This guide offers a detailed exploration of the key spectroscopic techniques employed in its analysis.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly powerful for determining the coordination mode of the carboxylate group in this compound.[2] The key diagnostic region is the stretching vibrations of the COO⁻ group. The separation between the asymmetric (νₐs(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies (Δν) is a critical parameter for predicting the coordination mode (e.g., monodentate, bidentate chelating, or bidentate bridging).[3]

Table 1: Representative FTIR Data for Zinc Carboxylates

| Coordination Mode | νₐs(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Δν (cm⁻¹) | Reference Compound Example |

| Ionic | ~1560 | ~1415 | ~145 | Sodium Valerate |

| Monodentate | ~1650 - 1620 | ~1420 - 1400 | >200 | - |

| Bidentate Chelating | ~1540 | ~1440 | <110 | - |

| Bidentate Bridging | ~1610 - 1590 | ~1420 - 1415 | ~195 - 175 | Zinc Palmitate |

| Amorphous | 1570–1590 (broad) | - | - | Amorphous Zinc Carboxylates in Oil Paintings[4] |

Note: The values presented are approximate and can vary based on the specific compound and its physical state. Data for this compound is expected to be similar to that of zinc palmitate.[2]

2.1.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid powder samples like this compound with minimal sample preparation.

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

Data Processing: Process the acquired spectrum by performing a background subtraction and, if necessary, an ATR correction.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that also probes vibrational modes. It is particularly sensitive to non-polar bonds and can be used to analyze solid samples with no sample preparation. The Raman spectrum of this compound is expected to show characteristic peaks for the C-H, C-C, and COO⁻ vibrations.

2.2.1. Experimental Protocol: Raman Spectroscopy of a Powder Sample

-

Instrumentation: Utilize a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a microscope for sample focusing.

-

Sample Preparation: Place a small amount of this compound powder on a microscope slide or in a small aluminum cup.[5]

-

Focusing: Place the sample on the microscope stage and focus the laser onto the sample surface.

-

Parameter Optimization: Adjust the laser power, exposure time, and number of accumulations to obtain a good quality spectrum without causing sample degradation.

-

Spectrum Acquisition: Acquire the Raman spectrum over the desired spectral range (e.g., 200-3200 cm⁻¹).

-

Data Analysis: Process the spectrum to remove any background fluorescence and identify the characteristic Raman bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, offering insights into the structure and connectivity of molecules.

¹H NMR Spectroscopy

¹H NMR spectroscopy is used to characterize the proton environment of the valerate ligand. The chemical shifts of the protons on the alkyl chain are influenced by their proximity to the electron-withdrawing carboxylate group. The protons alpha to the carboxylate group are the most deshielded and appear at the highest chemical shift.[2]

Table 2: Predicted ¹H NMR Chemical Shifts for the Valerate Ligand in this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) |

| α-CH₂ | ~2.2 - 2.5 |

| β-CH₂ | ~1.5 - 1.7 |

| γ-CH₂ | ~1.3 - 1.5 |

| δ-CH₃ | ~0.9 - 1.0 |

Note: These are predicted values and may vary depending on the solvent and coordination environment.[2]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the valerate ligand. Each non-equivalent carbon atom gives a distinct signal. The carboxylate carbon (COO⁻) is the most deshielded and appears significantly downfield.

Table 3: Predicted ¹³C NMR Chemical Shifts for the Valerate Ligand in this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| COO⁻ | ~180 - 185 |

| α-C | ~35 - 40 |

| β-C | ~28 - 32 |

| γ-C | ~22 - 26 |

| δ-C | ~13 - 15 |

Note: These are predicted values based on analogous zinc carboxylates.[2]

3.2.1. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrument Tuning: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 45° or 90° pulse).

-

Set the number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used. The resulting mass spectrum would show peaks corresponding to the molecular ion or fragments of the compound.

4.1. Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with ESI.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the typical workflows for the spectroscopic analysis of this compound and the logic of spectral interpretation.

Caption: Workflow for FTIR analysis of this compound.

References

- 1. pure.uva.nl [pure.uva.nl]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. emeraldcloudlab.com [emeraldcloudlab.com]

- 4. An infrared spectroscopic study of the nature of zinc carboxylates in oil paintings - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 5. THE PULSAR Engineering [thepulsar.be]

Core Tenets of Zinc Valerate: Molecular Formula and Weight

An In-depth Technical Guide to Zinc Valerate for Researchers, Scientists, and Drug Development Professionals

This compound, also known as zinc divalerate or pentanoic acid zinc salt, is a zinc salt of valeric acid. It is a compound of interest in various fields, including polymer chemistry, materials science, and potentially in pharmaceutical applications due to the biological activities of both zinc and valerate ions.

The fundamental molecular and physical properties of this compound are crucial for its application in research and development. This white to off-white powder is characterized by the following molecular formula and weight.

Molecular Identity

The molecular formula for this compound is consistently reported as C₁₀H₁₈O₄Zn .[1][2][3] It consists of a central zinc ion (Zn²⁺) coordinated to two pentanoate (valerate) ligands. The molecular weight of the compound is approximately 267.6 g/mol , with minor variations reported across different sources (267.60 g/mol , 267.64 g/mol , and 267.66 g/mol ).[1][2][4] A dihydrate form of this compound also exists, with the molecular formula C₁₀H₂₂O₆Zn and a molecular weight of approximately 303.7 g/mol .[5]

Quantitative Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below, providing a comparative overview of its physical and chemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₄Zn | [1][2][3] |

| Molecular Weight | ~267.6 g/mol | [1][2][4] |

| Appearance | White to off-white powder or lustrous scales | [2][6] |

| Solubility | One gram dissolves in 70 ml of water or 22 ml of alcohol. Low solubility in water, more soluble in organic solvents. | [2][6][7] |

| Boiling Point | 185.30 °C (estimated) | [4] |

| Flash Point | 80.50 °C (estimated) | [4] |

| Vapor Pressure | 0.452 mmHg @ 25.00 °C (estimated) | [4] |

| Thermal Decomposition Onset | Approximately 160 °C | [8] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for reproducible research. Below are protocols for common laboratory procedures.

Synthesis of this compound

Two primary methods for the synthesis of this compound are the direct reaction of zinc oxide with valeric acid and a metathesis reaction.

1. Direct Reaction Method

This method involves the direct reaction of a zinc precursor, such as zinc oxide, with an excess of valeric acid.

-

Protocol:

-

Suspend zinc oxide (1.0 mmol) in an excess of valeric acid (2.2 mmol) in a reaction flask.

-

Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the mixture under reflux at approximately 120°C for 6-8 hours. This facilitates the reaction and removes water as a byproduct.[8]

-

After the reaction is complete, remove the unreacted valeric acid via vacuum distillation.

-

Recrystallize the resulting solid residue from a suitable solvent, such as ethanol, to obtain purified this compound.[8]

-

2. Metathesis (Salt Precipitation) Method

This approach relies on the reaction between a soluble zinc salt and an alkali metal salt of valeric acid, leading to the precipitation of the less soluble this compound.[8]

-

Protocol:

-

Prepare a solution of sodium valerate by reacting valeric acid with a stoichiometric amount of sodium hydroxide in an ethanol-water mixture.

-

In a separate vessel, dissolve a soluble zinc salt, such as zinc chloride (ZnCl₂), in water.

-

Add the aqueous solution of zinc chloride dropwise to the sodium valerate solution with constant stirring.

-

This compound will precipitate out of the solution as a solid.[8]

-

Collect the precipitate by filtration, wash with deionized water to remove any soluble byproducts, and dry in an oven at an appropriate temperature (e.g., 60-80°C).

-

The following diagram illustrates the workflow for the metathesis synthesis of this compound.

References

- 1. This compound | C10H18O4Zn | CID 68393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. merckindex.rsc.org [merckindex.rsc.org]

- 4. This compound, 556-38-7 [thegoodscentscompany.com]

- 5. This compound dihydrate | C10H22O6Zn | CID 71586833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 556-38-7: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 556-38-7 [amp.chemicalbook.com]

- 8. This compound | 556-38-7 | Benchchem [benchchem.com]

A Historical Perspective on the Synthesis of Zinc Valerate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical methods for the preparation of zinc valerate (Zn(C₅H₉O₂)₂), a compound with a history rooted in 19th-century organic and inorganic chemistry. As a metallic salt of valeric acid, its synthesis has evolved, reflecting the advancements in chemical techniques and understanding. This document provides a comprehensive overview of key historical preparative methods, complete with detailed experimental protocols and quantitative data, to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Core Synthesis Methodologies

Historically, the preparation of this compound has been primarily achieved through two principal routes: the direct reaction of a zinc-containing base with valeric acid and double decomposition (metathesis) reactions. This guide will explore these methods with a focus on the procedural details and stoichiometry as documented in historical chemical literature.

Direct Reaction of Zinc Hydroxide with Valeric Acid (Lieben and Rossi, 1871)

One of the earliest documented preparations of this compound was reported by F. Lieben and A. Rossi in 1871 in Justus Liebigs Annalen der Chemie. Their method involved the direct neutralization of zinc hydroxide with valeric acid. This straightforward acid-base reaction yields this compound and water.

Experimental Protocol:

The procedure described by Lieben and Rossi, while not quantitatively detailed in their original publication, can be reconstructed based on the stoichiometry of the reaction. The fundamental reaction is as follows:

Zn(OH)₂ + 2 C₅H₁₀O₂ → Zn(C₅H₉O₂)₂ + 2 H₂O

To replicate this historical synthesis, the following protocol can be followed:

-

Preparation of Zinc Hydroxide: A solution of a soluble zinc salt, such as zinc sulfate (ZnSO₄), is treated with a stoichiometric amount of a hydroxide solution, for instance, sodium hydroxide (NaOH), to precipitate zinc hydroxide (Zn(OH)₂). The precipitate is then thoroughly washed with distilled water to remove any soluble impurities.

-

Reaction with Valeric Acid: The freshly prepared, moist zinc hydroxide is suspended in water. A stoichiometric amount of valeric acid (C₅H₁₀O₂) is then gradually added to the suspension while stirring.

-

Reaction Completion and Isolation: The reaction mixture is gently heated to facilitate the completion of the reaction. The disappearance of the solid zinc hydroxide indicates the formation of soluble this compound.

-

Crystallization: The resulting solution is filtered to remove any unreacted starting material and then concentrated by evaporation to induce crystallization of this compound, which typically forms as lustrous scales or a powder. The dihydrate is often obtained from aqueous solutions.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Zinc Hydroxide (Zn(OH)₂) | 99.424 | 1 |

| Valeric Acid (C₅H₁₀O₂) | 102.13 | 2 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield |

| This compound (Zn(C₅H₉O₂)₂) | 267.63 | 1 |

Note: The yield of this reaction is highly dependent on the purity of the reactants and the efficiency of the crystallization process.

Double Decomposition (Metathesis) Reaction

A common and efficient method for the preparation of insoluble or sparingly soluble salts like this compound is through a double decomposition or metathesis reaction. This method involves the reaction of a soluble zinc salt with a soluble salt of valeric acid, typically an alkali metal valerate.

Experimental Protocol:

This procedure involves two main stages: the preparation of a soluble valerate salt and the subsequent reaction with a soluble zinc salt.

Stage 1: Preparation of Sodium Valerate

-

Neutralization: A measured quantity of valeric acid is dissolved in a suitable solvent, such as water or ethanol.

-

Addition of Base: A stoichiometric equivalent of sodium hydroxide (NaOH) solution is slowly added to the valeric acid solution with constant stirring. The reaction is exothermic, and cooling may be necessary to control the temperature. The reaction proceeds as follows: C₅H₁₀O₂ + NaOH → NaC₅H₉O₂ + H₂O

Stage 2: Synthesis of this compound

-

Preparation of Solutions: A solution of the prepared sodium valerate (NaC₅H₉O₂) is made in distilled water. In a separate vessel, a stoichiometric amount of a soluble zinc salt, such as zinc sulfate (ZnSO₄) or zinc chloride (ZnCl₂), is dissolved in distilled water.

-

Precipitation: The sodium valerate solution is added to the zinc salt solution with vigorous stirring. This compound, being sparingly soluble in water, precipitates out of the solution. The reaction is as follows: 2 NaC₅H₉O₂ + ZnSO₄ → Zn(C₅H₉O₂)₂ + Na₂SO₄

-

Isolation and Purification: The precipitated this compound is collected by filtration. It is then washed with cold distilled water to remove the soluble sodium sulfate byproduct and any unreacted starting materials.

-

Drying: The purified this compound is then dried, typically in a desiccator or at a low temperature in an oven, to yield the final product.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Sodium Valerate (NaC₅H₉O₂) | 124.11 | 2 |

| Zinc Sulfate (ZnSO₄) | 161.47 | 1 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield |

| This compound (Zn(C₅H₉O₂)₂) | 267.63 | 1 |

Note: This method generally provides a higher yield and purity compared to the direct reaction method due to the clean precipitation of the product.

Experimental Workflows and Logical Relationships

The synthesis of this compound, particularly through the historically significant methods, can be visualized through logical workflow diagrams. These diagrams illustrate the sequence of steps and the relationships between the different stages of the preparation.

Signaling Pathways and Mechanistic Considerations

The chemical transformations involved in the historical preparation of this compound are primarily governed by the principles of acid-base chemistry and solubility equilibria. There are no complex signaling pathways analogous to those in biological systems. The logical progression of the reactions can be represented as follows:

Conclusion

The historical methods for the preparation of this compound, particularly the direct reaction and double decomposition routes, are foundational techniques in inorganic synthesis. While modern methods may offer higher purity and more controlled reaction conditions, understanding these historical protocols provides valuable insight into the evolution of chemical synthesis. The detailed experimental outlines and quantitative data presented in this guide serve as a practical resource for the replication and study of these early synthetic methods, offering a bridge between historical chemical literature and contemporary laboratory practice. This knowledge is not only of academic interest but can also inform the development of novel and efficient synthetic pathways for metal carboxylates in various applications.

An In-depth Technical Guide on the Physical and Olfactory Characteristics of Zinc Valerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical appearance and odor of zinc valerate. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the standard methodologies for its characterization and presents a framework for the type of data essential for a thorough analysis in research and drug development contexts.

Physical Appearance of this compound

This compound is generally described as a white to off-white, lustrous substance that can exist as either scales or a powder.[1] Its appearance is a critical quality attribute in pharmaceutical and other applications, where consistency and purity are paramount.

Quantitative Analysis of Physical Appearance

| Parameter | Analytical Method | Typical Unit | Value |

| Colorimetric Analysis | |||

| L* (Lightness) | CIE Lab* Colorimetry | - | Data not available in public literature |

| a* (Red-Green) | CIE Lab* Colorimetry | - | Data not available in public literature |

| b* (Yellow-Blue) | CIE Lab* Colorimetry | - | Data not available in public literature |

| Particle Size Distribution | |||

| D10 | Laser Diffraction | µm | Data not available in public literature |

| D50 (Median) | Laser Diffraction | µm | Data not available in public literature |

| D90 | Laser Diffraction | µm | Data not available in public literature |

| Span | Laser Diffraction | - | Data not available in public literature |

Experimental Protocols for Physical Appearance Characterization

Objective: To qualitatively assess the macroscopic appearance of this compound.

Methodology:

-

Place a representative sample of the this compound powder on a clean, white, non-reflective surface.

-

Illuminate the sample with a standardized light source (e.g., D65 illuminant) to ensure consistent viewing conditions.

-

Visually inspect the sample from a consistent distance and angle for its color, presence of foreign matter, and general appearance (e.g., crystalline, amorphous, powder, scales).

-

Record the observations in a standardized manner.

Objective: To quantitatively measure the color of this compound powder.

Methodology:

-

Calibrate a spectrophotometer or colorimeter according to the manufacturer's instructions using standard white and black tiles.

-

Place the this compound powder in a sample holder with a clear, flat surface. Ensure the powder is packed consistently to avoid variations due to density.

-

Measure the reflectance of the sample across the visible spectrum.

-

The instrument's software will calculate the L, a, and b* color space values based on a standard illuminant (e.g., D65) and observer angle (e.g., 10°).

-

Record the L, a, and b* values. L* represents lightness (0=black, 100=white), a* represents the red/green axis, and b* represents the yellow/blue axis.

Objective: To determine the particle size distribution of this compound powder.

Methodology:

-

Select an appropriate dispersion method (dry or wet) based on the properties of this compound. For wet dispersion, a suitable non-solvent dispersant must be chosen and validated.

-

Add a representative sample of the powder to the disperser until an appropriate obscuration level is reached.

-

The instrument directs a laser beam through the dispersed sample.

-

The particles scatter the light at angles that are inversely proportional to their size.

-

A series of detectors measure the scattered light intensity at different angles.

-

The instrument's software analyzes the scattering pattern using the Mie or Fraunhofer theory to calculate the particle size distribution.

-

The results are typically reported as D10, D50, and D90 values, which represent the particle diameters below which 10%, 50%, and 90% of the sample's volume exists, respectively. The span, which indicates the width of the distribution, is calculated as (D90-D10)/D50.

Odor Profile of this compound

This compound is noted for its characteristic and often strong odor, which is described as being similar to valerian root.[1] This is due to the presence of valeric acid. The odor can be a significant factor in its handling and in the formulation of final products.

Quantitative Analysis of Odor

A quantitative assessment of this compound's odor would involve determining the odor threshold and identifying the specific volatile compounds contributing to the aroma. The following table indicates the types of data that would be collected in such an analysis.

| Parameter | Analytical Method | Typical Unit | Value |

| Odor Threshold | Dynamic Olfactometry | ouE/m³ | Data not available in public literature |

| Odor Profile | |||

| Primary Odor Descriptors | GC-Olfactometry (GC-O) | - | Valerian-like, cheesy, sweaty (presumed based on valeric acid) |

| Key Odorants | GC-O / GC-MS | - | Valeric Acid (presumed primary contributor) |

| Odor Activity Value (OAV) | GC-O / GC-MS | - | Data not available in public literature |

Experimental Protocols for Odor Characterization

Objective: To qualitatively describe the odor of this compound.

Methodology:

-

A panel of trained sensory analysts is selected and calibrated using standard odor references.

-

A sample of this compound is presented in a controlled environment with neutral airflow and temperature.

-

Panelists sniff the sample using a standardized technique (e.g., short sniffs from a controlled distance).

-

Each panelist independently records the perceived odor characteristics using a predefined lexicon of descriptors.

-

The results are compiled to create a qualitative odor profile.

Objective: To identify the specific volatile compounds responsible for the odor of this compound and to semi-quantify their odor intensity.

Methodology:

-

The volatile compounds from the headspace of a this compound sample are collected using a technique such as solid-phase microextraction (SPME).

-

The collected volatiles are introduced into a gas chromatograph (GC) for separation.

-

The effluent from the GC column is split between a chemical detector (e.g., a mass spectrometer, MS) and an olfactometry port.

-

A trained analyst sniffs the effluent at the olfactometry port and records the time, duration, and descriptor for each detected odor.

-

The data from the MS is used to identify the chemical compound eluting at the time an odor was detected.

-

The intensity of the odor can be rated on a scale, and by analyzing dilutions of the sample, an odor activity value (OAV) can be calculated for key odorants.

Visualizations

Workflow for Physical and Olfactory Characterization

Caption: Figure 1. Workflow for the physical and olfactory analysis of this compound.

Logical Relationship of Odor Perception

Caption: Figure 2. Logical relationship of components contributing to this compound's odor.

References

Methodological & Application

Application Notes and Protocols for Zinc Valerate as a Catalyst in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc valerate, the zinc salt of pentanoic acid, is a member of the zinc carboxylate family. While specific catalytic applications of this compound are not extensively documented in scientific literature, the broader class of zinc carboxylates and other zinc compounds are recognized as versatile, cost-effective, and relatively non-toxic catalysts for a variety of organic transformations.[1][2][3][4] Their utility stems from the Lewis acidic nature of the zinc(II) ion, which can activate carbonyl groups and other functional groups, facilitating nucleophilic attack.[5][6] These catalysts are particularly relevant in reactions such as esterification, transesterification, and ring-opening polymerization.[7][8][9][10] This document provides detailed application notes and protocols for the potential use of this compound as a catalyst, drawing upon established methodologies for closely related zinc carboxylates.

Key Applications

Based on the known reactivity of analogous zinc carboxylates, this compound is a promising candidate for catalyzing the following reactions:

-

Esterification and Transesterification: Zinc carboxylates are effective catalysts for the synthesis of esters from carboxylic acids and alcohols (esterification) and for the conversion of one ester to another (transesterification).[9][10][11] These reactions are fundamental in the synthesis of pharmaceuticals, polymers, and biofuels.

-

Ring-Opening Polymerization (ROP): Zinc-based catalysts, including various zinc carboxylates and alkoxides, are widely used to initiate the ring-opening polymerization of cyclic esters like lactides and caprolactones to produce biodegradable polyesters such as polylactic acid (PLA) and polycaprolactone (PCL).[7][8][12]

-

Condensation Reactions: Zinc compounds can catalyze various condensation reactions, which are crucial for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules.[13]

Data Presentation: Performance of Analagous Zinc Catalysts

The following tables summarize quantitative data for reactions catalyzed by zinc compounds structurally similar to this compound, providing an indication of the expected performance.

Table 1: Zinc-Catalyzed Esterification of Fatty Acids

| Catalyst | Fatty Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| ZnO (forms Zinc Pelargonate in situ) | Pelargonic Acid | 2-Ethylhexyl Alcohol | 1:1.2 | 1.0 | 170 | 4 | >94 | [14] |

| Zinc Acetate | Oleic Acid | Methanol | 1:4 | 1.0 (wt%) | 220 | - | 95 | [15] |

| Zinc Oleate | Soybean Oil (for FAME) | Methanol | 1:30 | 3.0 (wt%) | 140 | 2 | ~95 (FAME yield) | [16] |

| Zinc Laurate | Soybean Oil (for FAME) | Methanol | - | - | 100 | 2 | 71-74 (FAME yield) |[10] |

Table 2: Zinc-Catalyzed Ring-Opening Polymerization (ROP) of Cyclic Esters

| Catalyst | Monomer | Monomer:Catalyst Ratio | Initiator | Temperature (°C) | Time (h) | Conversion (%) | Polymer Mn ( g/mol ) | PDI | Reference |

|---|---|---|---|---|---|---|---|---|---|

| Zinc Undecylenate | ε-Caprolactone | - | Benzyl Alcohol | 90 | - | - | - | - | [8] |

| ZnEt₂/PGAc | ε-Caprolactone | 100:1 | - | 80 | 48 | 96 | - | - | [7] |

| [LZnEt]₂ | rac-Lactide | - | - | - | - | High | - | Narrow | [17] |

| Zinc Prolinate | L-Lactide | - | Benzyl Alcohol | - | - | - | 2900-3400 | - |[4] |

Experimental Protocols

The following are detailed protocols for key reactions, adapted from literature for analogous zinc catalysts. These can serve as a starting point for experiments using this compound.

Protocol 1: Esterification of a Carboxylic Acid

This protocol is adapted from the esterification of pelargonic acid using a recyclable zinc catalyst system.[9][14]

Materials:

-

Carboxylic acid (e.g., Valeric Acid)

-

Alcohol (e.g., Benzyl Alcohol)

-

This compound

-

Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional, for water removal)

-

Magnetic stirrer and heating mantle

-

Organic solvent for workup (e.g., ethyl acetate)

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add the carboxylic acid (1 equivalent), the alcohol (1.2 equivalents), and this compound (0.5 - 2 mol%).

-

The reaction mixture is heated to a temperature that allows for reflux while efficiently removing the water formed during the reaction (typically 150-180°C). A Dean-Stark trap can be used for this purpose.

-

The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester.

-

The product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Ring-Opening Polymerization of ε-Caprolactone

This protocol is a general procedure based on the use of zinc-based catalysts for the ROP of lactones.[7][8]

Materials:

-

ε-Caprolactone (freshly distilled)

-

This compound

-

Initiator (e.g., Benzyl Alcohol)

-

Dry toluene (or bulk polymerization)

-

Schlenk flask and vacuum line

-

Magnetic stirrer and oil bath

-

Methanol (for precipitation)

Procedure:

-